Dehydro Rifaximin
Overview
Description
. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Dehydro Rifaximin, also known as Unii-jaa5V227IW, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in bacterial RNA synthesis, making it a key target for antibiotics like this compound .
Mode of Action
This compound interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding inhibits RNA synthesis in susceptible bacteria, blocking translocation and effectively stopping transcription . This interaction results in the disruption of bacterial RNA synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, this compound appears to modulate gut-immune signaling .
Pharmacokinetics
This property impacts its bioavailability, confining its action primarily to the gastrointestinal tract .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It also alters the expression of hepatic encephalopathy (HE)-related metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors within the gut microenvironment. As a gut microenvironment modulator with cytoprotection properties, this compound’s therapeutic effects may be influenced by the composition and diversity of the gut microbiota .
Biochemical Analysis
Biochemical Properties
Dehydro Rifaximin plays a significant role in biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby exerting its antibacterial effects . This interaction is crucial for its function as an antibiotic, as it prevents the replication of bacterial cells. Additionally, this compound has been shown to interact with other proteins involved in bacterial metabolism, further enhancing its antibacterial properties.
Cellular Effects
This compound influences various types of cells and cellular processes. In bacterial cells, it inhibits RNA synthesis, leading to cell death. In mammalian cells, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of pro-inflammatory cytokines, which can help in reducing inflammation. This modulation of cellular processes makes this compound a potential candidate for therapeutic applications beyond its antibacterial properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the beta subunit of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and leading to bacterial cell death . Additionally, this compound has been shown to interact with other biomolecules, such as transcription factors and regulatory proteins, which can influence gene expression and cellular responses. These interactions highlight the compound’s multifaceted mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be temperature-sensitive and unstable in solution, which can affect its long-term efficacy . Studies have shown that this compound can degrade over time, leading to a reduction in its antibacterial activity. When stored under appropriate conditions, such as in an amber vial at -20°C, its stability can be maintained for extended periods . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce bacterial load and inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bacterial metabolism. It has been shown to inhibit the synthesis of essential bacterial metabolites, such as nucleotides and amino acids, by targeting key enzymes in these pathways . Additionally, this compound can modulate the gut microbiota, influencing the production of short-chain fatty acids and other metabolites that play a role in host metabolism . These interactions with metabolic pathways underscore the compound’s potential for therapeutic applications beyond its antibacterial properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which facilitates its transport across cellular membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and intestines, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, it localizes to the cytoplasm, where it interacts with RNA polymerase and other metabolic enzymes . In mammalian cells, this compound has been observed to localize to the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Dehydro Rifaximin involves several steps, starting with the precursor rifaximin. The synthetic route typically includes oxidation and dehydrogenation reactions under specific conditions to achieve the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dehydro Rifaximin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dehydro Rifaximin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Dehydro Rifaximin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQBVIBLPYSOHX-GEOWOUTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80621-76-7 | |
Record name | 6-o,14-Didehydrorifaximin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O,14-DIDEHYDRORIFAXIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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